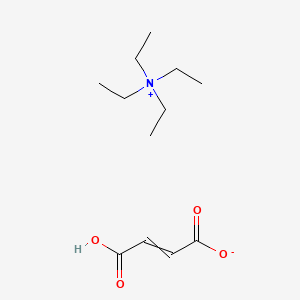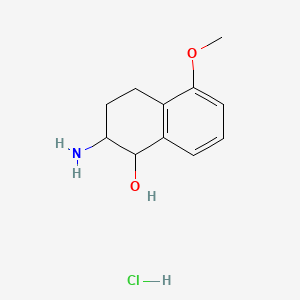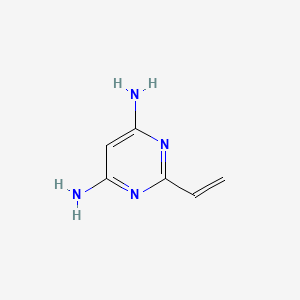![molecular formula C24H30O5 B571025 3-(2-Naphthalen-1-ylethyl)-3-[2-(oxan-2-yl)ethyl]pentanedioic acid CAS No. 115025-90-6](/img/structure/B571025.png)
3-(2-Naphthalen-1-ylethyl)-3-[2-(oxan-2-yl)ethyl]pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Naphthalen-1-ylethyl)-3-[2-(oxan-2-yl)ethyl]pentanedioic acid, also known as NA-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 3-(2-Naphthalen-1-ylethyl)-3-[2-(oxan-2-yl)ethyl]pentanedioic acid is not fully understood, but it is believed to act through multiple pathways, including inhibition of calcium influx, modulation of glutamate release, and activation of neurotrophic factors. 3-(2-Naphthalen-1-ylethyl)-3-[2-(oxan-2-yl)ethyl]pentanedioic acid has also been shown to interact with various proteins and enzymes involved in neuronal signaling and survival, such as NMDA receptors and Akt.
Biochemical and Physiological Effects:
3-(2-Naphthalen-1-ylethyl)-3-[2-(oxan-2-yl)ethyl]pentanedioic acid has been shown to have several biochemical and physiological effects, including reducing oxidative stress, decreasing inflammation, and enhancing mitochondrial function. In animal models of stroke and traumatic brain injury, 3-(2-Naphthalen-1-ylethyl)-3-[2-(oxan-2-yl)ethyl]pentanedioic acid has been shown to improve neurological outcomes, reduce brain damage, and increase survival rates.
Advantages and Limitations for Lab Experiments
3-(2-Naphthalen-1-ylethyl)-3-[2-(oxan-2-yl)ethyl]pentanedioic acid has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and well-characterized pharmacological properties. However, 3-(2-Naphthalen-1-ylethyl)-3-[2-(oxan-2-yl)ethyl]pentanedioic acid also has some limitations, including its relatively low solubility in water and limited bioavailability.
Future Directions
The potential therapeutic applications of 3-(2-Naphthalen-1-ylethyl)-3-[2-(oxan-2-yl)ethyl]pentanedioic acid are still being explored, and there are several future directions for research in this area. Some of these include investigating the optimal dosing and administration routes of 3-(2-Naphthalen-1-ylethyl)-3-[2-(oxan-2-yl)ethyl]pentanedioic acid, exploring its potential use in other neurological disorders, and developing more potent and selective analogs of 3-(2-Naphthalen-1-ylethyl)-3-[2-(oxan-2-yl)ethyl]pentanedioic acid.
Conclusion:
In conclusion, 3-(2-Naphthalen-1-ylethyl)-3-[2-(oxan-2-yl)ethyl]pentanedioic acid is a promising chemical compound with potential therapeutic applications in various neurological disorders. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 3-(2-Naphthalen-1-ylethyl)-3-[2-(oxan-2-yl)ethyl]pentanedioic acid as a neuroprotective agent.
Synthesis Methods
3-(2-Naphthalen-1-ylethyl)-3-[2-(oxan-2-yl)ethyl]pentanedioic acid is a chiral molecule that can be synthesized through a multi-step process involving the reaction of oxan-2-ylacetic acid with 2-bromo-1-naphthaleneethanol, followed by the reaction of the resulting intermediate with diethyl 2,3-dimethylsuccinate. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Scientific Research Applications
3-(2-Naphthalen-1-ylethyl)-3-[2-(oxan-2-yl)ethyl]pentanedioic acid has been extensively studied for its potential therapeutic applications in various neurological disorders, including stroke, traumatic brain injury, and spinal cord injury. In preclinical studies, 3-(2-Naphthalen-1-ylethyl)-3-[2-(oxan-2-yl)ethyl]pentanedioic acid has been shown to have neuroprotective effects by reducing neuronal damage and inflammation, improving blood flow, and enhancing synaptic plasticity.
properties
IUPAC Name |
3-(2-naphthalen-1-ylethyl)-3-[2-(oxan-2-yl)ethyl]pentanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O5/c25-22(26)16-24(17-23(27)28,14-12-20-9-3-4-15-29-20)13-11-19-8-5-7-18-6-1-2-10-21(18)19/h1-2,5-8,10,20H,3-4,9,11-17H2,(H,25,26)(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTYKPQOVURALK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CCC(CCC2=CC=CC3=CC=CC=C32)(CC(=O)O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00698441 |
Source


|
| Record name | 3-[2-(Naphthalen-1-yl)ethyl]-3-[2-(oxan-2-yl)ethyl]pentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00698441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
115025-90-6 |
Source


|
| Record name | 3-[2-(Naphthalen-1-yl)ethyl]-3-[2-(oxan-2-yl)ethyl]pentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00698441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Methylthiazolo[4,5-f]quinoxaline](/img/structure/B570957.png)
![2-Methylpyrazino[2,3-d]pyridazine-5,8-diamine](/img/structure/B570962.png)
